molecular formula C12H21NO B13345502 1-(Furan-2-yl)octan-1-amine

1-(Furan-2-yl)octan-1-amine

Cat. No.: B13345502
M. Wt: 195.30 g/mol
InChI Key: GDTWUWOSGLBRHW-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)octan-1-amine is an organic compound that features a furan ring attached to an octylamine chain The furan ring is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)octan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-furylmagnesium bromide with octanenitrile, followed by reduction of the resulting imine. This method typically requires the use of a Grignard reagent and a reducing agent such as lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process may be scaled up to produce larger quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)octan-1-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furan derivatives, depending on the reagent used.

Scientific Research Applications

1-(Furan-2-yl)octan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Furan-2-yl)octan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The furan ring can participate in various chemical interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

1-(Furan-2-yl)octan-1-amine can be compared to other furan derivatives, such as:

    2-Furylmethanamine: Similar structure but with a shorter alkyl chain.

    Furan-2-carboxamide: Contains a carboxamide group instead of an amine.

    Furan-2-ylmethanol: Features a hydroxyl group instead of an amine.

Uniqueness: this compound is unique due to its specific combination of a furan ring and an octylamine chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

1-(furan-2-yl)octan-1-amine

InChI

InChI=1S/C12H21NO/c1-2-3-4-5-6-8-11(13)12-9-7-10-14-12/h7,9-11H,2-6,8,13H2,1H3

InChI Key

GDTWUWOSGLBRHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C1=CC=CO1)N

Origin of Product

United States

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